Geovanine

説明

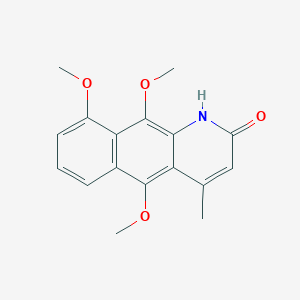

Geovanine is a naturally occurring azaanthracene alkaloid first isolated from Annona ambotany (Annonaceae) in 1987 . Structurally, it features a tricyclic azaanthracene core with hydroxyl and methoxy substituents, contributing to its bioactivity. This compound has garnered attention for its cytotoxic properties, as demonstrated in preclinical studies, and serves as a scaffold for synthetic modifications aimed at enhancing pharmacological efficacy .

特性

分子式 |

C17H17NO4 |

|---|---|

分子量 |

299.32 g/mol |

IUPAC名 |

5,9,10-trimethoxy-4-methyl-1H-benzo[g]quinolin-2-one |

InChI |

InChI=1S/C17H17NO4/c1-9-8-12(19)18-15-13(9)16(21-3)10-6-5-7-11(20-2)14(10)17(15)22-4/h5-8H,1-4H3,(H,18,19) |

InChIキー |

LWNCVZAIYGAIFG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)NC2=C(C3=C(C=CC=C3OC)C(=C12)OC)OC |

同義語 |

geovanine |

製品の起源 |

United States |

類似化合物との比較

Key Insights :

- All three compounds share the azaanthracene backbone, but differ in substituent groups, which influence solubility, target affinity, and bioactivity.

Sources and Isolation Methods

- This compound: Isolated from the bark of Annona ambotany using methanol extraction followed by column chromatography .

- Marcanine A: Extracted from Polyalthia suberosa using ethanol, with purification via silica gel chromatography .

Comparison :

- This compound and Marcanine A are plant-derived, whereas Kalasinamide is synthetic, reflecting divergent research applications (natural product discovery vs. drug design) .

This compound

Lang and Groth (2009) achieved its total synthesis via electrocyclization of 2-azahexatriene intermediates , yielding a 62% overall efficiency . This method avoids toxic metals, aligning with green chemistry trends.

Kalasinamide and Marcanine A

- Kalasinamide: Synthesized using a Diels-Alder/oxidation tandem reaction, with MnO₂ as the oxidizing agent .

- Marcanine A: Produced via a Diels-Alder-MnO₂ oxidation sequence, emphasizing the versatility of electrocyclization in azaanthracene synthesis .

Critical Analysis :

- Kalasinamide’s lower IC₅₀ suggests higher potency, possibly due to its methyl group enhancing cellular uptake.

- This compound’s methoxy group may reduce metabolic degradation, prolonging its activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。